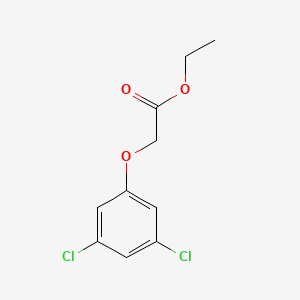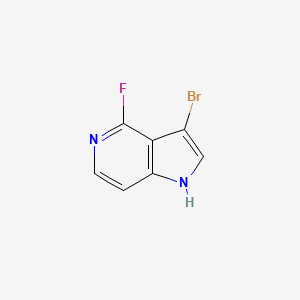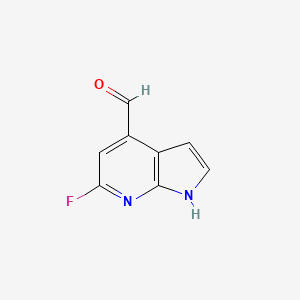![molecular formula C8H4BrN3 B3218546 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile CAS No. 1190310-14-5](/img/structure/B3218546.png)
3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile
概要
説明
3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile typically involves the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through cyclization reactions. This can be achieved using various starting materials and catalysts.
Formation of the Pyridine Ring: The pyridine ring is then constructed through additional cyclization reactions, often involving the use of palladium-catalyzed cross-coupling reactions.
Introduction of the Carbonitrile Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen atoms in the pyrrole and pyridine rings.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the nitrogen atoms.
科学的研究の応用
3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmacologically active molecules, particularly those targeting kinase enzymes and other protein targets.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving signal transduction and cell proliferation.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Chemical Biology: It is used as a probe to study the interactions between small molecules and biological macromolecules.
作用機序
The mechanism of action of 3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to changes in cell proliferation, migration, and apoptosis, making the compound a potential candidate for cancer therapy.
類似化合物との比較
Similar Compounds
- 6-bromo-1H-pyrrolo[2,3-b]pyridine
- 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- 3-bromo-6-chloropyridine-2-carbonitrile
Uniqueness
3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile is unique due to the presence of both the bromine atom and the carbonitrile group, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and the potential to interact with a wide range of biological targets.
特性
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-7-4-11-8-6(7)2-1-5(3-10)12-8/h1-2,4H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFKZTYCGLIROR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2Br)N=C1C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B3218487.png)

![4-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3218500.png)
![3-iodo-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B3218504.png)
![4-nitro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B3218510.png)
![6-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B3218516.png)
![3-nitro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B3218524.png)

![3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile](/img/structure/B3218550.png)
![2H-Pyrrolo[2,3-b]pyridin-2-one, 4-bromo-1,3-dihydro-6-methoxy-](/img/structure/B3218558.png)

![2H-Pyrrolo[2,3-b]pyridin-2-one, 4-amino-5-fluoro-1,3-dihydro-](/img/structure/B3218580.png)
![3-bromo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B3218582.png)
